

A Comparative Guide to USP28 Inhibitors: FT206 versus AZ1

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Compound of Interest

Compound Name: FT206

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This guide provides a comprehensive comparison of two prominent inhibitors of Ubiquitin-Specific Protease 28 (USP28), **FT206** and AZ1. USP28 is a deubiquitinating enzyme implicated in the progression of various cancers through its stabilization of oncoproteins such as c-MYC, c-JUN, and $\Delta p63$. Consequently, the development of potent and selective USP28 inhibitors is a key area of interest in cancer therapy. This document outlines the performance of **FT206** and AZ1, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

Performance Comparison: FT206 vs. AZ1

FT206 and AZ1 are both inhibitors of USP28, but they exhibit distinct profiles in terms of potency, selectivity, and cellular effects. **FT206**, a thienopyridine carboxamide derivative, has emerged as a more potent and selective inhibitor of USP28 compared to AZ1, which is a benzylaminoethanol derivative.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **FT206** and AZ1 based on available experimental evidence.

Table 1: In Vitro Inhibitory Activity

Inhibitor	Target	IC50 (μM)	Notes
FT206	USP28	0.15[3][4]	Preferentially inhibits USP28 over USP25. [1]
USP25	1.01[3][4]	~6.7-fold selectivity for USP28.	
AZ1	USP28	0.6[5][6]	Dual inhibitor of USP28 and USP25.
USP25	0.7[5][7]	Approximately equipotent against USP28 and USP25.[8]	

Table 2: Cellular and In Vivo Efficacy

Inhibitor	Model System	Dosage/Concentration	Key Findings
FT206	Lung Squamous Cell Carcinoma (LSCC) cells	0-5 μ M	Suppresses c-JUN and c-MYC expression; inhibits proliferation.[3]
LSCC Xenograft Mouse Model	75 mg/kg, p.o., 3x/week for 5 weeks	Induces tumor regression; reduces levels of Δ p63, c-JUN, and c-MYC.[1][2]	
AZ1	Non-Small Cell Lung Cancer (NSCLC) cells	0-20 μ M	Inhibits cell growth in a dose-dependent manner.[9]
Colitis and Tumorigenesis Mouse Model	20-40 mg/kg, gavage, daily	Attenuates colitis and reduces tumor numbers.[5]	
NSCLC Mouse Model	Not specified	In combination with cisplatin, enhances therapeutic efficacy. [10]	

Experimental Protocols

Detailed methodologies for key experiments used to characterize and compare **FT206** and **AZ1** are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Ubiquitin-Rhodamine 110 (Ub-Rh110) Assay for Deubiquitinase Activity

This assay is a common method to measure the enzymatic activity of deubiquitinases (DUBs) like USP28 and to determine the potency of their inhibitors. The principle involves the cleavage of a quenched fluorescent substrate, Ub-Rh110, by the DUB, which results in an increase in fluorescence.

Materials:

- Recombinant human USP28 enzyme
- Ubiquitin-Rhodamine 110 substrate (e.g., from Boston Biochem or R&D Systems)
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.05% (w/v) CHAPS
- **FT206** and AZ1 compounds dissolved in DMSO
- 384-well black microplates
- Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

- Prepare serial dilutions of **FT206** and AZ1 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
- Add 2 μ L of the diluted inhibitor solutions or DMSO (vehicle control) to the wells of the 384-well plate.
- Add 10 μ L of recombinant USP28 (e.g., 5 nM final concentration) in Assay Buffer to each well.
- Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the enzyme.
- Initiate the enzymatic reaction by adding 10 μ L of Ub-Rh110 substrate (e.g., 100 nM final concentration) in Assay Buffer to each well.
- Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a plate reader.
- Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).

- Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 values.

Activity-Based Probe Profiling (ABPP) for Cellular Target Engagement and Selectivity

ABPP is a powerful chemoproteomic technique used to assess the activity of enzymes within a complex biological sample, such as a cell lysate. It utilizes activity-based probes (ABPs) that covalently bind to the active site of an enzyme. In a competitive ABPP experiment, pre-incubation with an inhibitor will prevent the binding of the ABP, allowing for the assessment of inhibitor potency and selectivity against a panel of enzymes simultaneously.

Materials:

- LSCC cell lines (e.g., H520)
- **FT206** and AZ1 compounds
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors
- Ubiquitin-based ABP with a reporter tag (e.g., HA-tag or biotin)
- Streptavidin or Anti-HA antibody-conjugated beads
- SDS-PAGE gels and Western blotting reagents
- Antibodies against USP28, USP25, and other DUBs of interest
- Mass spectrometer for proteomic analysis

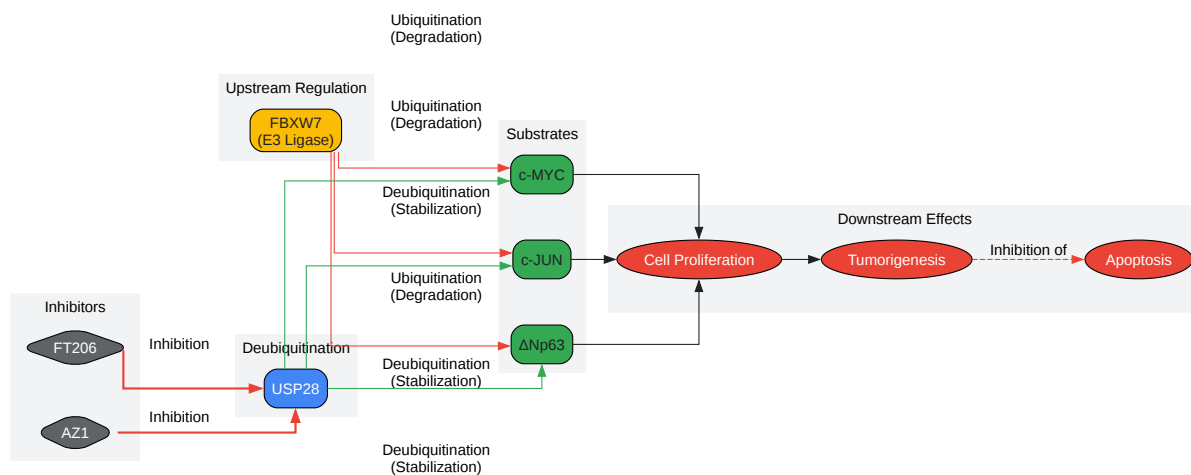
Procedure:

- Culture LSCC cells to ~80% confluency.
- Treat the cells with varying concentrations of **FT206**, AZ1, or DMSO (vehicle control) for a specified time (e.g., 2 hours).

- Harvest the cells and prepare cell lysates by incubating in Lysis Buffer on ice, followed by centrifugation to remove cell debris.
- Determine the protein concentration of the lysates.
- Incubate a standardized amount of protein lysate (e.g., 1 mg) with the ubiquitin-based ABP (e.g., 1 μ M) for 1 hour at 37°C.
- For affinity purification, add streptavidin (for biotin-tagged probes) or anti-HA beads to the labeled lysates and incubate overnight at 4°C with rotation.
- Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.
- Elute the captured proteins from the beads.
- Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific DUBs to visualize the extent of probe labeling (and thus, inhibition).
- For proteome-wide selectivity profiling, the eluted proteins are subjected to on-bead digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the DUBs that were labeled by the probe. A decrease in the signal for a particular DUB in the inhibitor-treated sample compared to the control indicates that the inhibitor is engaging with that target.

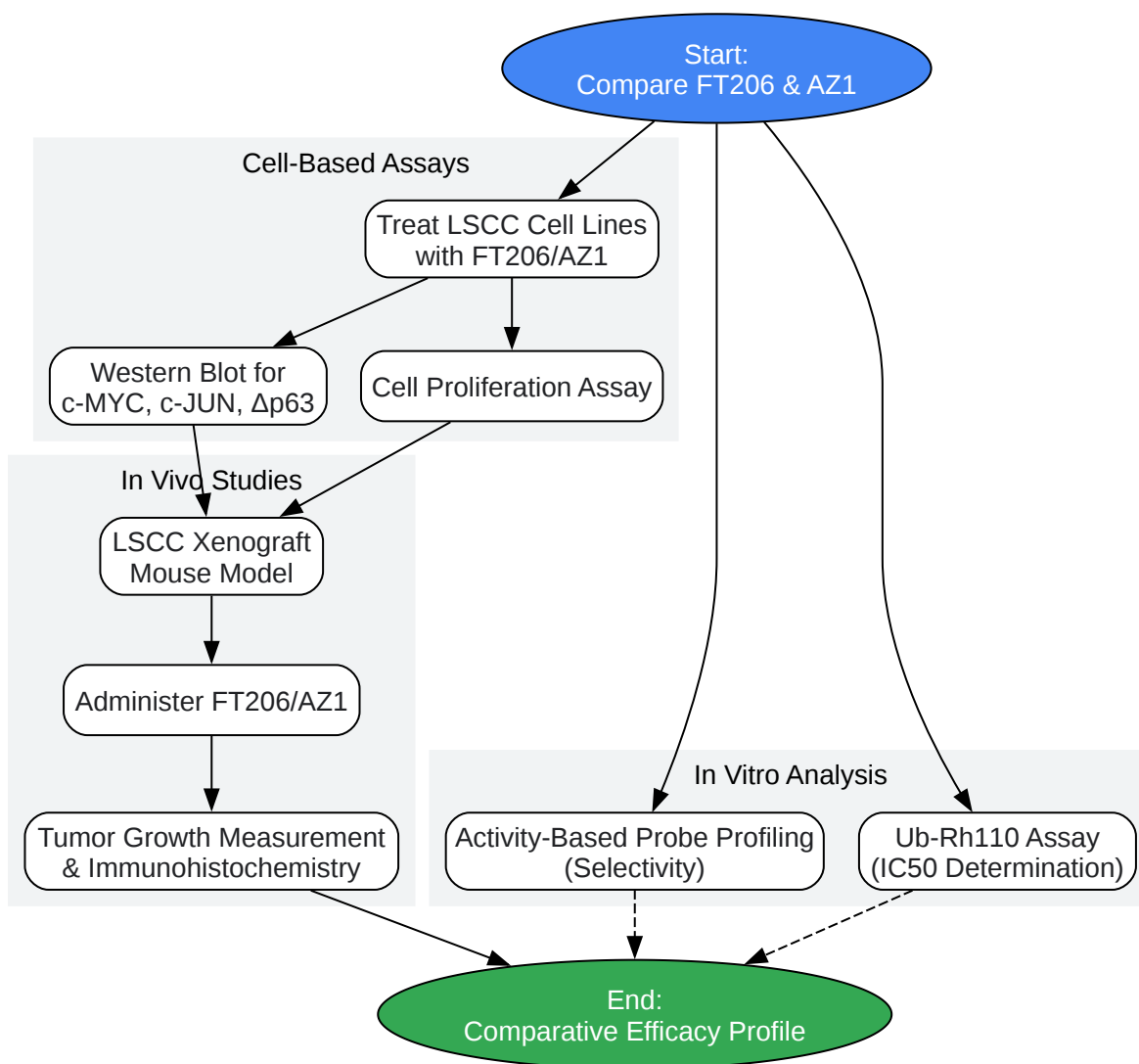
Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the USP28 signaling pathway and a typical experimental workflow for inhibitor comparison.



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Caption: USP28 signaling pathway and points of inhibition.



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Caption: Workflow for comparing USP28 inhibitors.

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